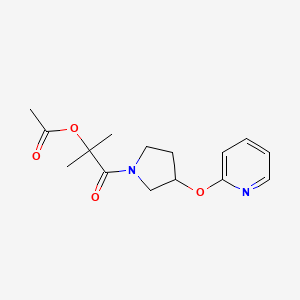

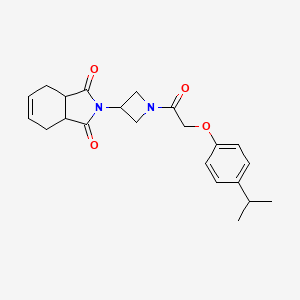

![molecular formula C13H12N2O2 B3008810 1,2-二氢萘并[2,1-b]呋喃-2-碳酰肼 CAS No. 400878-27-5](/img/structure/B3008810.png)

1,2-二氢萘并[2,1-b]呋喃-2-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

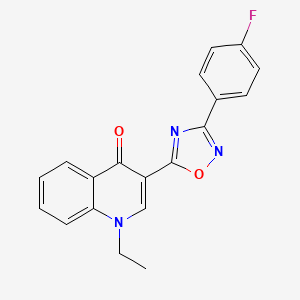

1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide is a compound that belongs to the class of dihydronaphthofurans, which are characterized by a fused naphthalene and furan ring system. This compound has been the subject of various synthetic methods due to its potential pharmacological properties and its structural relevance to natural products .

Synthesis Analysis

Several synthetic approaches have been developed to access the dihydronaphthofuran core. One method involves the Ag(i)-catalyzed intramolecular transannulation of enynone tethered donor-acceptor cyclopropanes, which provides a regioselective route to 2,3-dihydronaphtho[1,2-b]furans . Another approach uses reactions of o-quinone methides with pyridinium methylides to synthesize 1,2-dihydronaphtho[2,1-b]furans in a diastereoselective manner . Additionally, a synergistic Lewis-Brønsted acid catalysis has been employed for the cascade cyclization of ortho-alkynylaryl cyclopropylketones to synthesize 2,3-dihydronaphtho[1,2-b]furans . Ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins is another novel method for the synthesis of these compounds . A one-step synthesis from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate has also been reported .

Molecular Structure Analysis

The molecular structure of dihydronaphthofurans has been elucidated through various analytical techniques. For instance, X-ray structural analysis has been used to establish the structures of certain spiro[cyclopropane-1,1'(4'H)-naphthalene] derivatives related to dihydronaphthofurans . Additionally, 1H NMR and chiral HPLC analyses have been employed to study the stereochemistry of isopropylidene derivatives of dihydronaphthofuran diols .

Chemical Reactions Analysis

Dihydronaphthofurans can undergo various chemical transformations. For example, they can be isomerized under acidic conditions to give different analogs, which can further convert to corresponding quinones . The reactivity of these compounds has been explored, showing that they can participate in cycloaddition reactions to produce biheterocyclic compounds such as triazolothiadiazines and triazolothiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dihydronaphtho[2,1-b]furans are influenced by their structural features. These compounds typically exhibit good to excellent yields when synthesized under optimized conditions . Their stability and reactivity can vary depending on the substituents and reaction conditions employed during their synthesis . The pharmacological studies conducted on some derivatives indicate potential antimicrobial and analgesic activities, highlighting the importance of this class of compounds in medicinal chemistry .

科学研究应用

合成和化学反应:

- 已经开发出一种使用硝酸铈铵催化的甲醛 [3 + 2] 环加成 1,4-萘醌与烯烃来合成各种二氢萘并[1,2-b]呋喃的方法,这也导致了天然产物呋喃毛地霉素的合成 (Xia 和 Lee,2013)。

- 研究人员通过三组分偶联反应创建了一个简单且高效的方案来合成新型的多取代 1,2-二氢萘并[2,1-b]呋喃,展示了一种绿色化学方法 (Sadeghpour 等,2015)。

药理学研究:

- 一系列 1,2-二氢萘并[2,1-b]呋喃衍生物对乳腺癌细胞表现出显着的抗增殖潜力,其中一些化合物显示出高疗效,暗示了潜在的抗癌应用 (Islam 等,2020)。

- 另一项研究探索了 3-硝基-N-(3-氯-2-氧代-取代-苯基-氮杂环丁烷-1-基)萘并[2,1-b]呋喃-2-甲酰胺的抗菌和抗氧化活性,为在对抗感染和氧化应激中的潜在应用提供了见解 (Devi 等,2010)。

有机化学和催化:

- 银催化的烯酮系链供体-受体环丙烷的分子内环化反应已被开发为 2,3-二氢萘并[1,2-b]呋喃的新合成方法,这对于构建具有生物活性的天然产物骨架很重要 (Dawande 等,2016)。

安全和危害

未来方向

The future directions for 1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide could involve further exploration of its potential anti-cancer properties . Additionally, the development of synthetic procedures for the preparation of dihydronaphthofurans, including this compound, is an ongoing area of research .

作用机制

Target of Action

Similar compounds have been reported to interact with hepatocyte nuclear factor 4α (hnf4α) and signal transducer and activator of transcription 3 (stat3) .

Mode of Action

It’s known that similar compounds can inhibit liver tumor growth through activation of hnf4α and inhibition of stat3 .

Biochemical Pathways

The activation of hnf4α and inhibition of stat3 suggest that it may influence pathways related to liver function and tumor growth .

Result of Action

Similar compounds have been reported to significantly inhibit liver tumor growth .

属性

IUPAC Name |

1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-15-13(16)12-7-10-9-4-2-1-3-8(9)5-6-11(10)17-12/h1-6,12H,7,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYWCTCNNDFZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

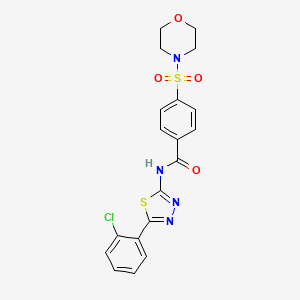

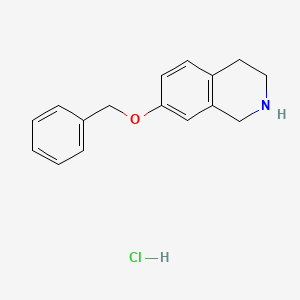

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

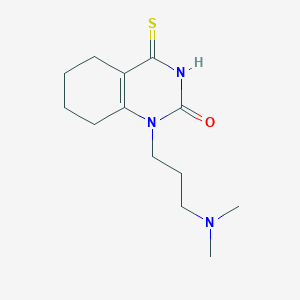

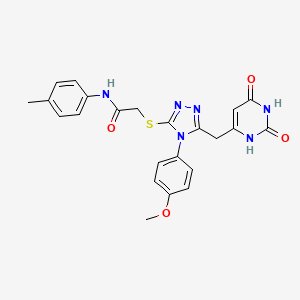

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)

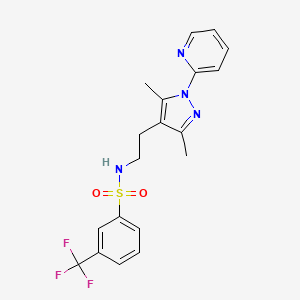

![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)

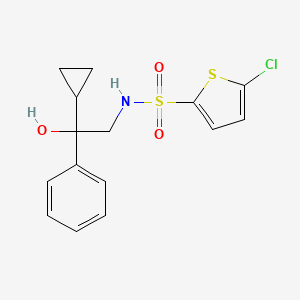

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3008748.png)